2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide
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Overview
Description
2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the acetamide backbone: This can be achieved by reacting 2-methylphenylamine with acetic anhydride under controlled conditions.
Introduction of the tetrahydrofuran moiety: This step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methylphenylacetamide: Lacks the tetrahydrofuran moiety, making it less versatile in certain applications.
N-(2-tetrahydrofuran-2-ylmethoxy)phenylacetamide: Similar structure but without the 2-methylphenyl group, affecting its chemical properties and reactivity.
Uniqueness
2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and physical properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C20H23NO3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C20H23NO3/c1-15-7-2-3-8-16(15)13-20(22)21-18-10-4-5-11-19(18)24-14-17-9-6-12-23-17/h2-5,7-8,10-11,17H,6,9,12-14H2,1H3,(H,21,22) |
InChI Key |
OOMYMNXQIWBEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2OCC3CCCO3 |
Origin of Product |
United States |
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